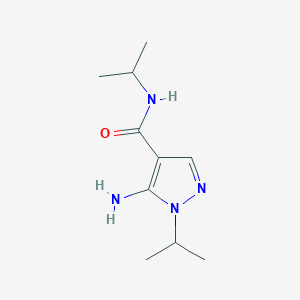
4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, also known as DBIBB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has been shown to inhibit the activity of the enzyme, dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. Inhibition of DPP-4 leads to increased insulin secretion and improved glucose tolerance. 4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has also been shown to inhibit the activity of the enzyme, histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC leads to altered gene expression patterns and can potentially lead to the treatment of various diseases.
Biochemical and Physiological Effects:
4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion and improve glucose tolerance. 4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has also been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, 4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is also stable under various conditions, making it suitable for long-term storage. However, 4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has not been extensively studied in human clinical trials, which limits its potential applications in the clinic.
Future Directions
There are several future directions for the study of 4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. Another potential direction is to study its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of 4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid in human clinical trials. Overall, 4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has shown significant potential for various applications in scientific research, and further studies are needed to fully understand its potential.
Synthesis Methods
4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is synthesized by a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-(Difluoromethoxy)aniline with 2-(isobutylamino)acetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to obtain the final product, 4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid.
Scientific Research Applications
4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. 4-((4-(Difluoromethoxy)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-[4-(difluoromethoxy)anilino]-2-(2-methylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O4/c1-9(2)8-18-12(14(21)22)7-13(20)19-10-3-5-11(6-4-10)23-15(16)17/h3-6,9,12,15,18H,7-8H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVJAOUQLNBZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine](/img/structure/B2849406.png)



![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2849416.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2849417.png)
![3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2849418.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2849422.png)
![6-amino-4-(5-bromo-2-hydroxyphenyl)-3-(naphthalen-1-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2849424.png)
![4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2849425.png)

